![molecular formula C11H21NO B3098784 4-Methyl-1-(piperidin-1-YL)pentan-1-one CAS No. 1342956-55-1](/img/structure/B3098784.png)
4-Methyl-1-(piperidin-1-YL)pentan-1-one
Overview
Description
4-Methyl-1-(piperidin-1-YL)pentan-1-one, also known as a-PiHP, is a synthetic cathinone . Synthetic cathinones are a group of drugs that are related to the naturally occurring khat plant. They are known for their stimulant effects .
Synthesis Analysis
The synthesis of 4-Methyl-1-(piperidin-1-YL)pentan-1-one and its analogs has been a topic of interest in recent years . The compound is an analog of a-PHP, a popular synthetic cathinone . The branched alkyl side chain found in 4-Methyl-1-(piperidin-1-YL)pentan-1-one is also found in the hexedrone analog isohexedrone .Molecular Structure Analysis
The molecular structure of 4-Methyl-1-(piperidin-1-YL)pentan-1-one is C11H21NO . It is a positional isomer of pyrovalerone, with the methyl group shifted from the 4-position of the aromatic ring to the 4-position of the acyl chain .Scientific Research Applications
Anticancer Applications
Piperidine derivatives, including “4-Methyl-1-(piperidin-1-YL)pentan-1-one”, are being utilized in different ways as anticancer agents . They have shown promising results in inhibiting the growth and proliferation of various types of cancer cells .
Antiviral Applications
Piperidine-based compounds have also been used in the development of antiviral drugs . They can interfere with the replication process of viruses, thereby inhibiting their spread .
Antimalarial Applications
The piperidine nucleus has been found to be effective in the development of antimalarial drugs . These drugs can inhibit the life cycle of malaria parasites, providing a potential treatment for this disease .
Antimicrobial and Antifungal Applications
Piperidine derivatives have shown significant antimicrobial and antifungal properties . They can inhibit the growth of various types of bacteria and fungi, making them useful in treating a variety of infections .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives are being utilized as analgesic and anti-inflammatory agents . They can help relieve pain and reduce inflammation, making them useful in managing conditions like arthritis .
Anti-Alzheimer Applications
Piperidine-based compounds have shown promise in the development of drugs for Alzheimer’s disease . They can potentially inhibit the formation of amyloid plaques, a key factor in the progression of Alzheimer’s disease .
Antipsychotic Applications
Piperidine derivatives are being utilized as antipsychotic agents . They can help manage symptoms of various psychiatric disorders, including schizophrenia .
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to be involved in various biological activities and pharmacological applications .
Result of Action
Piperidine derivatives are known to have various pharmacological applications .
Safety and Hazards
properties
IUPAC Name |
4-methyl-1-piperidin-1-ylpentan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-10(2)6-7-11(13)12-8-4-3-5-9-12/h10H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEKOHZAOLNNGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)N1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(piperidin-1-YL)pentan-1-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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